molecular formula C11H19NO4 B14732313 1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- CAS No. 6284-15-7

1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro-

Cat. No.: B14732313
CAS No.: 6284-15-7
M. Wt: 229.27 g/mol
InChI Key: LIYKKPDQKTUJFW-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms and a nitro group. This compound is part of the broader class of spiro compounds, which are known for their unique structural features and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitroalkane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dioxaspiro(5.5)undecane, 3,3-dimethyl-
  • 1,7-Dioxaspiro(5.5)undecane
  • 1,5-Dioxaspiro(5.5)undecane, 2-methyl-

Uniqueness

1,5-Dioxaspiro(5.5)undecane, 3-ethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack such functional groups.

Properties

CAS No.

6284-15-7

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

3-ethyl-3-nitro-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H19NO4/c1-2-10(12(13)14)8-15-11(16-9-10)6-4-3-5-7-11/h2-9H2,1H3

InChI Key

LIYKKPDQKTUJFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2(CCCCC2)OC1)[N+](=O)[O-]

Origin of Product

United States

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